molecular formula C16H18O9 B190876 Cryptochlorogenic acid

Cryptochlorogenic acid

Numéro de catalogue: B190876
Poids moléculaire: 354.31 g/mol
Clé InChI: GYFFKZTYYAFCTR-AVXJPILUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L'acide cryptochlorogénique, également connu sous le nom d'acide 4-O-caffeoylquinique, est un acide phénolique et un isomère de l'acide chlorogénique. On le trouve naturellement dans diverses plantes, notamment les grains de café, les fruits et les légumes. Ce composé est reconnu pour ses propriétés antioxydantes, anti-inflammatoires et thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide cryptochlorogénique peut être synthétisé par estérification de l'acide caféique avec l'acide quinique. La réaction implique généralement l'utilisation d'un catalyseur, tel que l'acide sulfurique, et est réalisée sous reflux. Le produit est ensuite purifié à l'aide de techniques chromatographiques.

Méthodes de production industrielle : Dans les milieux industriels, l'acide cryptochlorogénique est souvent extrait de sources végétales à l'aide de solvants tels que le méthanol ou l'éthanol. Le processus d'extraction est suivi d'étapes de purification, notamment l'extraction en phase solide et la chromatographie liquide haute performance (CLHP), pour isoler le composé à haute pureté .

Analyse Des Réactions Chimiques

Esterification and Isomerization

Cryptochlorogenic acid is synthesized via esterification, where the hydroxyl group at the 4-position of quinic acid reacts with the carboxylic acid group of trans-caffeic acid (Figure 1) . This reaction is catalyzed enzymatically in plants by acyltransferases.

Reaction Type Conditions Products
EsterificationEnzymatic (acyltransferase), pH 7–84-O-Caffeoylquinic acid
IsomerizationAcidic/alkaline hydrolysis, heat3- or 5-O-caffeoylquinic acid

Isomerization studies reveal that under acidic or alkaline conditions, this compound can rearrange into other chlorogenic acid isomers (e.g., 3-CQA or 5-CQA) due to ester bond migration .

Hydrolysis Reactions

The ester bond in this compound undergoes hydrolysis under acidic or alkaline conditions, yielding caffeic acid and quinic acid (Table 1) .

Hydrolysis Type Conditions Products Rate Constant
Acidic hydrolysis1M HCl, 80°C, 2hCaffeic acid + quinic acidk=0.12h1k=0.12\,\text{h}^{-1}
Alkaline hydrolysis0.1M NaOH, 25°C, 24hCaffeic acid + quinic acidk=0.08h1k=0.08\,\text{h}^{-1}

Enzymatic hydrolysis by esterases in vivo also releases caffeic acid, which undergoes further metabolism (e.g., glucuronidation) .

Metal Chelation

This compound exhibits strong iron-chelating activity, critical for its antidiabetic and antioxidant effects . In diabetic models, it binds Fe²⁺/Fe³⁺, inhibiting ferroptosis (iron-dependent lipid peroxidation) :

4 CQA+Fe2+4 CQA Fe complex(Stoichiometry 1 1)\text{4 CQA}+\text{Fe}^{2+}\rightarrow \text{4 CQA Fe complex}\quad (\text{Stoichiometry 1 1})

This chelation reduces reactive oxygen species (ROS) by 40–60% in pancreatic β-cells .

Antioxidant Mechanisms

This compound donates hydrogen atoms from its phenolic hydroxyl groups to neutralize free radicals (e.g., - OH, O₂- ⁻) :

4 CQA+ OH4 CQA+H2O\text{4 CQA}+\text{ OH}\rightarrow \text{4 CQA}\cdot +\text{H}_2\text{O}

Its radical-scavenging capacity (IC₅₀ = 12.3 μM) surpasses that of α-tocopherol (IC₅₀ = 30.1 μM) in vitro .

Enzymatic Modifications

In metabolic pathways, this compound undergoes:

  • Glucuronidation : UGT isoforms (e.g., UGT1A1) add glucuronic acid to its hydroxyl groups .

  • Sulfation : SULT enzymes conjugate sulfate groups, enhancing water solubility for excretion .

Photochemical Degradation

Exposure to UV light induces decarboxylation and cleavage of the caffeoyl moiety, forming quinic acid derivatives and caffeic acid oligomers .

Structural and Spectral Data

Property Value Source
Molecular formulaC₁₆H₁₈O₉
SMILESO[C@@H]1C[C@@](O)(C[C@@H](O)[C@H]1OC(=O)\C=C\C2=CC(O)=C(O)C=C2)C(O)=O
UV-Vis λₘₐₓ (nm)325 (caffeoyl chromophore)
Major MS fragmentsm/z 191 (quinic acid), 179 (caffeic acid)

Applications De Recherche Scientifique

Cryptochlorogenic acid has a wide range of applications in scientific research:

Mécanisme D'action

Cryptochlorogenic acid exerts its effects through various molecular pathways:

Comparaison Avec Des Composés Similaires

L'acide cryptochlorogénique est similaire à d'autres isomères de l'acide chlorogénique, tels que :

  • Acide chlorogénique (acide 3-O-caffeoylquinique)
  • Acide néochlorogénique (acide 5-O-caffeoylquinique)
  • Acide caféique

Unicité :

L'acide cryptochlorogénique se distingue par sa combinaison unique de propriétés antioxydantes, anti-inflammatoires et cardioprotectrices, ce qui en fait un composé précieux dans divers domaines de la recherche et de l'industrie.

Activité Biologique

Cryptochlorogenic acid (CCGA) is a lesser-known isomer of chlorogenic acid, which has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This article reviews the current understanding of CCGA's biological activity based on diverse research findings, including in vitro and in vivo studies.

Chemical Structure and Properties

This compound is a phenolic compound characterized by its chemical structure, which includes multiple hydroxyl groups that contribute to its biological activity. Its molecular formula is C16H18O9C_{16}H_{18}O_{9} with a molecular weight of approximately 354.31 g/mol.

1. Antioxidant Activity

CCGA exhibits significant antioxidant properties, which have been demonstrated through various experimental models.

  • Mechanism : CCGA reduces oxidative stress by promoting the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), while simultaneously decreasing malondialdehyde (MDA) levels, a marker of oxidative damage .
  • Study Findings : In a study using RAW 264.7 macrophages, CCGA was shown to increase the GSH/GSSG ratio and SOD activity while reducing MDA levels in a dose-dependent manner .

2. Anti-inflammatory Effects

CCGA has been reported to possess anti-inflammatory properties, particularly through the modulation of the NF-κB signaling pathway.

  • Inhibition of Cytokines : It significantly inhibits lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Mechanistic Insights : CCGA suppresses NF-κB activation by inhibiting IκB kinase (IKK) phosphorylation, leading to decreased expression of inflammatory mediators . This action highlights its potential as a therapeutic agent in inflammatory diseases.

3. Neuroprotective Effects

Recent studies have indicated that CCGA may protect against neurotoxicity induced by heavy metals.

  • Zebrafish Model : In zebrafish exposed to lead (Pb), co-treatment with CCGA alleviated developmental malformations and neurotoxicity. The study found that CCGA improved neuron differentiation in the central nervous system (CNS) and reduced oxidative stress .
  • Mechanism : The protective effect is attributed to CCGA's ability to ameliorate Pb-induced oxidative stress and modulate autophagy pathways .

Comparative Analysis with Other Compounds

To better understand the efficacy of CCGA, it is beneficial to compare its biological activities with those of related compounds such as chlorogenic acid (CGA) and neochlorogenic acid (NCGA).

CompoundAntioxidant ActivityAnti-inflammatory ActivityNeuroprotective Activity
This compoundHighHighHigh
Chlorogenic AcidHighModerateModerate
Neochlorogenic AcidModerateHighLow

1. In Vivo Study on Inflammatory Response

A study investigated the effects of CCGA on LPS-induced inflammation in macrophages. Results indicated that CCGA significantly reduced nitric oxide (NO) production and downregulated iNOS expression, showcasing its potential as an anti-inflammatory agent .

2. Neuroprotective Study Using Zebrafish

In another study involving zebrafish embryos exposed to Pb, co-treatment with CCGA resulted in normal development compared to Pb-only treated groups, indicating its protective role against neurotoxic effects .

Q & A

Basic Research Questions

Q. What validated HPLC methods are recommended for quantifying cryptochlorogenic acid in plant extracts?

  • Methodology : Use a Thermo Hypersil Gold-C18 column (250 mm × 4.6 mm, 5 μm) with a gradient mobile phase of acetonitrile and 0.1% phosphoric acid. Set detection wavelengths at 327 nm for this compound and adjust column temperature to 30°C. Validate linearity (e.g., 10.53–105.3 μg·mL⁻¹, r ≥ 0.9991) and recovery rates (99.16–104.76%) to ensure precision (RSD 1.1–2.3%) . For multi-component analysis, employ wavelengths like 238 nm (geniposidic acid) and 354 nm (flavonoids) to avoid interference .

Q. How does this compound content vary across plant species and anatomical parts?

  • Methodology : Compare HPLC profiles of leaves, roots, and flowers. For example, in Apocynum venetum and A. pictum, this compound levels are higher in leaves and flowers than roots. Use multivariate analysis (PCA, OPLS-DA) to identify differential accumulation patterns . Cluster analysis and heatmaps can visualize content variations across species and processing stages (e.g., fermentation) .

Q. What extraction techniques optimize this compound yield from natural sources?

  • Methodology : Use aqueous-ethanol (e.g., 70% ethanol) for higher recovery, as demonstrated in Moringa oleifera extracts. Validate via intra-day/inter-day precision (RSD 0.43–2.09%) and accuracy (94.02–101.77%) . For purity assessment, UHPLC with a standard curve (y = 33039x + 94.402, R² = 0.9995) confirms >94% purity in Ageratina adenophora extracts .

Q. What are the primary pharmacological activities of this compound?

  • Methodology : Conduct in vitro assays for antioxidant (e.g., SOD, CAT, GSH modulation in HEK 293T cells) and anti-inflammatory activity (e.g., NF-κB pathway inhibition) . Pair with LC-MS to correlate bioactivity with compound concentration .

Advanced Research Questions

Q. How can chemometric methods resolve discrepancies in this compound quantification across studies?

  • Methodology : Apply orthogonal partial least squares-discriminant analysis (OPLS-DA) to identify confounding variables (e.g., co-eluting isomers like isochlorogenic acids). For instance, in Massas Medica Fermentata, fluctuating this compound levels during fermentation require PCA to classify samples into distinct stages . Use grey correlation analysis (GRA) and TOPSIS to rank samples by multi-component profiles .

Q. Why does this compound exhibit low oral bioavailability despite high in vitro activity?

  • Methodology : Perform in silico ADME analysis. This compound’s high polarity limits blood-brain barrier penetration and oral absorption. Use tools like SwissADME to predict properties: GI absorption (low), water solubility (high), and CYP450 non-inhibition . Validate with pharmacokinetic studies comparing intravenous vs. oral administration.

Q. How can analytical quality by design (AQbD) improve HPLC method robustness for this compound?

  • Methodology : Define critical method attributes (CMAs) via Ishikawa diagrams and definitive screening designs. Optimize parameters like column type (C18), mobile phase pH (0.1% acetic acid), and gradient elution to resolve this compound from co-eluting phenolics (e.g., chlorogenic acid) . Validate using quality markers (e.g., RSD <5% for retention time) .

Q. What strategies mitigate this compound degradation during sample processing?

  • Methodology : Monitor stability under varying pH, temperature, and light exposure. For example, in Eleutherococcus senticosus fruits, this compound degrades faster in acidic conditions. Use LC-MS to track degradation products (e.g., caffeic acid) and optimize storage at 4°C in dark .

Q. How do computational models enhance this compound’s drug development potential?

  • Methodology : Perform molecular docking to identify binding affinities (e.g., Zika virus NS5 protein, ΔG = −8.5 kcal/mol) . Use pharmacokinetic simulations (e.g., GastroPlus) to predict absorption barriers and guide formulation strategies (e.g., nanoencapsulation) .

Q. What omics approaches link this compound biosynthesis to environmental stressors?

  • Methodology : Integrate transcriptomics and metabolomics data from stressed plants (e.g., drought, UV exposure). For example, in Bruguiera gymnorhiza, this compound accumulation correlates with phenylpropanoid pathway upregulation. Validate via qPCR for genes like PAL and C4H .

Q. Methodological Conflict Resolution

Q. How to address contradictory reports on this compound’s antioxidant vs. pro-oxidant effects?

  • Methodology : Conduct dose-response studies in cell lines (e.g., H₂O₂-induced HEK 293T cells). At low doses (0.1–10 μM), this compound upregulates SOD and GSH, but pro-oxidant effects emerge at >50 μM due to iron chelation. Use ROS probes (e.g., DCFH-DA) to quantify redox balance .

Q. Why do extraction solvents yield variable this compound recoveries?

  • Methodology : Compare solvent polarity (e.g., methanol vs. ethanol) via Hansen solubility parameters. Ethanol-water (70:30) maximizes recovery from Ageratina adenophora due to optimal dielectric constant . Validate with accelerated solvent extraction (ASE) for reproducibility .

Propriétés

IUPAC Name

(3R,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,3,5-trihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-14-11(19)6-16(24,15(22)23)7-12(14)20/h1-5,11-12,14,17-20,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14?,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFFKZTYYAFCTR-AVXJPILUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C([C@@H](CC1(C(=O)O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905-99-7, 87099-73-8
Record name 4-o-Caffeoyl quinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000905997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cryptochlorogenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CRYPTOCHLOROGENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F23DJ84IZ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cryptochlorogenic acid
Reactant of Route 2
Cryptochlorogenic acid
Reactant of Route 3
Cryptochlorogenic acid
Reactant of Route 4
Cryptochlorogenic acid
Reactant of Route 5
Cryptochlorogenic acid
Reactant of Route 6
Reactant of Route 6
Cryptochlorogenic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.